molecular formula C18H15N5O3S B2453265 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide CAS No. 1788561-00-1

3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide

Cat. No.: B2453265
CAS No.: 1788561-00-1
M. Wt: 381.41
InChI Key: VXRQLDALWRJNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a complex organic molecule. It contains a dihydropyrimidinone ring, which is a common structure in various pharmaceuticals . The imidazothiazole ring is another notable feature, which is often found in compounds with antimicrobial properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The dihydropyrimidinone ring is known to undergo various reactions, including ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could influence its solubility in water .

Scientific Research Applications

Metabolism and Excretion Studies

  • Metabolism of Antimuscarinic Drugs : A study on imidafenacin, a new antimuscarinic drug, assessed its absorption, metabolism, and excretion in healthy male subjects. The research found that imidafenacin is rapidly and well absorbed after oral administration, circulates in human plasma as the unchanged form, its glucuronide, and other metabolites, and is then excreted in urine and feces as oxidized metabolites of 2-methylimidazole moiety (Ohmori et al., 2007).

Diagnostic and Therapeutic Applications

  • Benzodiazepine Receptor Imaging : Initial human studies with the iodine-123 labelled ligand 3-(5-cyclopropyl-1,2,4-oxadiazo-3-yl)-7-iodo-5,6-dihydro-5-methyl-6oxo-4H-imidazo[1,5-a][1,4]-benzodiazepine ([123I]NNC 13-8241) evaluated it as a probe for in vivo imaging of benzodiazepine receptor sites in the human brain. The study found favorable kinetics and a moderate radiation burden, suggesting the ligand's potential for specific SPET ligand imaging (Kuikka et al., 1996).

  • Hemodynamic Parameters in Acute Myocardial Infarction : Research on 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo [4,5-b]pyridine (AR-L 115 BS) in patients with acute myocardial infarction showed that it could reduce preload of the heart and increase cardiac output, demonstrating a positive-inotropic and vasodilating action (Nebel et al., 1981).

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed as a pharmaceutical or agrochemical .

Properties

IUPAC Name

3-(2,4-dioxopyrimidin-1-yl)-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-15(5-7-22-8-6-16(25)21-17(22)26)19-13-4-2-1-3-12(13)14-11-23-9-10-27-18(23)20-14/h1-4,6,8-11H,5,7H2,(H,19,24)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQLDALWRJNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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